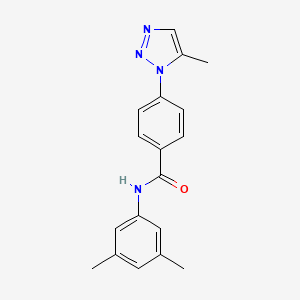

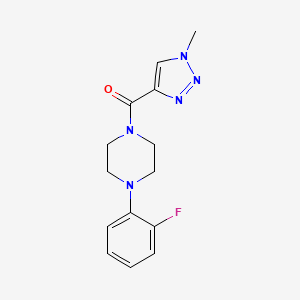

(4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study highlighted the synthesis of novel triazole analogues of piperazine, which demonstrated significant antibacterial activity against various human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. This suggests potential applications of such compounds in the development of new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Analytical Chemistry and Drug Degradation

Research on the separation of flunarizine (a related compound) and its degradation products using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) indicates applications in analytical chemistry, specifically in the analysis and quality control of pharmaceutical substances (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Antimigraine Drug Synthesis

The compound was used in the synthesis of the antimigraine drug lomerizine, showcasing its utility in pharmaceutical synthesis for therapeutic applications (Narsaiah & Kumar, 2010).

Catalyst- and Solvent-Free Synthesis

A study involving the synthesis of a related compound through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions provides insights into green chemistry applications. This method is significant for the environmentally friendly synthesis of pharmaceuticals (Moreno-Fuquen et al., 2019).

Anticonvulsant Agents

The design and synthesis of novel derivatives incorporating similar molecular frameworks have shown selective anti-HIV-2 activity. This demonstrates the compound's potential in the design of selective therapeutic agents for viral infections (Ashok et al., 2015).

Tubulin Polymerization Inhibition

Compounds derived from similar structural frameworks have been identified as potent inhibitors of tubulin polymerization. This suggests their potential application in cancer therapy, where the inhibition of tubulin polymerization is a targeted mechanism for anticancer drugs (Prinz et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of the compound (4-(2-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound this compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, which are essential for nucleotide synthesis and other cellular functions .

Biochemical Pathways

The compound this compound affects the nucleoside transport pathways. By inhibiting ENTs, it disrupts the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine function .

Pharmacokinetics

It is known that the compound is an irreversible and non-competitive inhibitor of ents . This suggests that it may have a long-lasting effect once administered.

Result of Action

The molecular and cellular effects of this compound’s action include reduced uptake of nucleosides due to inhibition of ENTs . This can affect various cellular functions, including nucleotide synthesis and regulation of adenosine function .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNBQKQLRUVBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)

![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)